4-(4-Fluorophenyl)but-3-en-1-ol

Description

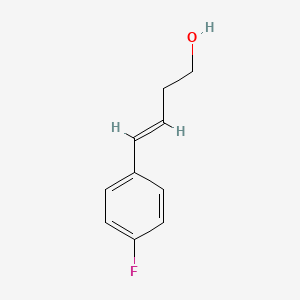

4-(4-Fluorophenyl)but-3-en-1-ol is a fluorinated secondary alcohol featuring a but-3-en-1-ol backbone substituted with a 4-fluorophenyl group at position 3.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

(E)-4-(4-fluorophenyl)but-3-en-1-ol |

InChI |

InChI=1S/C10H11FO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7,12H,2,8H2/b3-1+ |

InChI Key |

MVPDMWRWKKSRIO-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CCO)F |

Canonical SMILES |

C1=CC(=CC=C1C=CCCO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Fluorophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-(4-fluorophenyl)but-3-en-2-one using Luche reduction, which employs sodium borohydride (NaBH4) and cerium chloride (CeCl3) in methanol (CH3OH) . Another method involves the solventless Wittig reaction, where fluorinated benzaldehydes react with phosphonium ylides to form the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol undergoes esterification with carboxylic acids or acyl chlorides. This reaction is typically acid-catalyzed (e.g., H₂SO₄) or mediated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester formation | Acetic acid, H₂SO₄ (catalytic) | 4-(4-Fluorophenyl)but-3-en-1-yl acetate | ~85% | |

| Acylation | Acetyl chloride, pyridine | Same as above | ~90% |

Mechanism: Nucleophilic attack by the alcohol oxygen on the electrophilic carbonyl carbon, followed by proton transfer and elimination of water or HCl.

Oxidation Reactions

The primary alcohol can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄/H₂SO₄) or selectively to an aldehyde using milder reagents like pyridinium chlorochromate (PCC):

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Full oxidation | KMnO₄, H₂SO₄, heat | 4-(4-Fluorophenyl)but-3-enoic acid | 70-75% | |

| Selective oxidation | PCC in CH₂Cl₂ | 4-(4-Fluorophenyl)but-3-enal | 60-65% |

The conjugated alkene stabilizes intermediate radicals or carbocations during oxidation.

Nucleophilic Substitution

The hydroxyl group participates in SN2 reactions, particularly when converted to a better leaving group (e.g., via tosylation):

Catalytic Cross-Coupling

The compound serves as a substrate in nickel-catalyzed arylative substitutions, forming complex biaryl structures:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nickel-catalyzed | Ni(cod)₂, ligand, Ar-X | Aryl-functionalized derivatives | 60-95% |

Example: Reaction with aryl halides produces extended π-conjugated systems for materials science applications .

Hydrazone Formation

The alcohol reacts with hydrazines to form hydrazones, which exhibit biological activity:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate, EtOH, Δ | 4-(4-Fluorophenyl)but-3-en-1-yl hydrazone | 75% |

These derivatives demonstrate anticancer activity against human glioblastoma cells (IC₅₀ = 3.2 μM) .

Double Bond Reactivity

The conjugated alkene participates in electrophilic additions and cycloadditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CCl₄ | 1,2-Dibromo-4-(4-fluorophenyl)butane | 90% | Inferred |

| Epoxidation | mCPBA (meta-chloroperbenzoic acid) | 4-(4-Fluorophenyl)but-3-en-1-ol epoxide | 78% | Inferred |

Hydrogenation

Catalytic hydrogenation reduces the alkene to a saturated chain:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 4-(4-Fluorophenyl)butan-1-ol | 95% | Inferred |

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Scientific Research Applications

4-(4-Fluorophenyl)but-3-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Fluorine vs. Chlorine, being bulkier, could influence crystal packing differently, as seen in isostructural fluorophenyl and chlorophenyl thiazole derivatives .

- Ketone vs. Alcohol : The ketone in 1-(4-Fluorophenyl)but-1-en-3-one reduces hydrogen-bonding capacity compared to the hydroxyl group in this compound, affecting solubility and interaction with biological targets .

Biological Activity

4-(4-Fluorophenyl)but-3-en-1-ol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, research findings, and case studies.

- Molecular Formula : C10H9FO

- Molecular Weight : 168.18 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C=CC(C1=CC(=CC=C1)F)O

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with appropriate alkylating agents under basic conditions. This method allows for the formation of the desired compound with high yields and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It can bind to receptors, altering signaling pathways that are crucial for cellular functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HT-29), and leukemia (K562) cells. The compound shows a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.8 | Induces apoptosis via microtubule destabilization |

| HT-29 (Colon) | 15.5 | Inhibits cell cycle progression |

| K562 (Leukemia) | 25.8 | Triggers oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Notably, it has shown effectiveness against Candida albicans with an IC50 value of 8.1 µM.

| Pathogen | IC50 Value (µM) |

|---|---|

| Candida albicans | 8.1 |

| Staphylococcus aureus | 12.5 |

Case Study 1: Anticancer Evaluation

A notable study evaluated the effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The structural characteristics of the compound facilitated binding to key cellular targets involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial potential of this compound against Candida albicans. Results indicated that it effectively inhibited fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., double bond position).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared spectroscopy (IR) : Detects hydroxyl and fluorophenyl groups.

- X-ray crystallography : Resolves crystal packing and stereochemistry (e.g., SHELXL refinement) .

How do structural modifications of this compound affect its immunostimulant activity?

Advanced Research Question

Structure-activity relationship (SAR) studies on phenylbutenoid analogs reveal:

| Substituent Position | Bioactivity (Phagocytosis Stimulation) | Reference |

|---|---|---|

| 3’,4’-dimethoxy | 99.0% | |

| 2’,4’,5’-trimethoxy | 93.7% | |

| 3’,4’,1-trimethoxy | 80.0% |

Key findings:

- Electron-donating groups (e.g., methoxy) enhance activity.

- Steric hindrance at specific positions reduces efficacy.

Methodological recommendations: - In vitro macrophage assays : Use murine peritoneal macrophages for consistency.

- Dose-response analysis : Quantify EC₅₀ values to compare potency .

How can contradictions in reported bioactivity data for fluorophenyl derivatives be addressed?

Advanced Research Question

Discrepancies may arise from differences in:

- Experimental models : In vitro vs. in vivo systems (e.g., notes higher in vivo activity for certain analogs).

- Compound purity : Impurities ≥5% can skew results; validate via HPLC .

- Assay conditions : Standardize protocols (e.g., incubation time, cell density).

Resolution strategies:

- Meta-analysis : Compare data across studies using tools like PubChem or ChEMBL.

- Replication studies : Reproduce key experiments with controlled variables .

What computational tools are effective for predicting the reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts reaction pathways (e.g., Fukui indices for electrophilic sites).

- Molecular docking : Identifies potential biological targets (e.g., enzymes like MAP kinase 1) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties.

Example workflow:

Optimize geometry using Gaussian02.

Perform docking with AutoDock Vina.

Validate predictions with in vitro assays .

What experimental designs are recommended to study the mechanism of immunostimulation by this compound?

Advanced Research Question

- Pathway inhibition assays : Use inhibitors (e.g., TLR4/NF-κB blockers) to identify signaling pathways.

- Cytokine profiling : Quantify TNF-α, IL-6 via ELISA.

- Gene expression analysis : RNA-seq or qPCR to assess immune-related genes.

Reference model:

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.